molecular formula C28H21FO4 B11156409 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11156409
M. Wt: 440.5 g/mol
InChI Key: YSBUXCGYAZJGKY-UHFFFAOYSA-N
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Description

The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a structurally complex heterocyclic molecule featuring a benzofurochromenone core modified with a tetrahydro ring system and substituted aromatic groups. Its unique structure combines a 3-fluoro-4-methoxyphenyl group at position 10, a phenyl group at position 9, and partial saturation of the chromenone ring.

Properties

Molecular Formula

C28H21FO4

Molecular Weight

440.5 g/mol

IUPAC Name

10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C28H21FO4/c1-31-23-12-11-17(13-22(23)29)26-21-14-20-18-9-5-6-10-19(18)28(30)33-24(20)15-25(21)32-27(26)16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3

InChI Key

YSBUXCGYAZJGKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C2C=C4C5=C(CCCC5)C(=O)OC4=C3)C6=CC=CC=C6)F

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Friedel-Crafts alkylation or acylation is often employed to construct the tetrahydrobenzo[c]furochromenone core. For example, a precursor containing a methoxy-substituted aryl group undergoes intramolecular cyclization in the presence of Lewis acids like AlCl₃ or BF₃·OEt₂. The fluorine atom’s electron-withdrawing nature necessitates milder conditions (e.g., 0–5°C) to prevent premature dehalogenation.

Catalytic Methods

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, introduce the phenyl and 3-fluoro-4-methoxyphenyl groups post-cyclization. For instance, a brominated intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to install the 9-phenyl moiety.

Stepwise Synthesis

Precursor Preparation

The synthesis begins with 2-hydroxy-4-methoxyacetophenone , which is fluorinated at the 3-position using Selectfluor® in acetonitrile (yield: 72–78%). Subsequent Claisen-Schmidt condensation with benzaldehyde derivatives forms the chalcone intermediate, which is hydrogenated to yield the dihydro precursor.

Table 1: Key Precursors and Their Preparation

PrecursorReaction ConditionsYield (%)
3-Fluoro-4-methoxyacetophenoneSelectfluor®, CH₃CN, 25°C, 12 hr75
Chalcone derivativeNaOH, EtOH, reflux, 6 hr68
Dihydro intermediateH₂, 10% Pd/C, EtOAc, 50 psi, 24 hr82

Ring Formation

The dihydro precursor undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) at 120°C for 8 hours to form the benzofurochromenone core. Alternatively, microwave-assisted synthesis reduces the reaction time to 30 minutes with comparable yields (78–85%).

Functionalization

The 9-phenyl group is introduced via Suzuki coupling using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 80°C. The reaction achieves >90% conversion, with purification by silica gel chromatography.

Optimization Techniques

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but risk side reactions with fluorine substituents. Mixed solvents like toluene/DCM (4:1) balance reactivity and selectivity, achieving 88% isolated yield.

Table 2: Solvent Effects on Cyclization

Solvent SystemTemperature (°C)Yield (%)
DMF12065
Toluene/DCM (4:1)10088
Neat PPA12082

Catalysts

Lewis acids (ZnCl₂, FeCl₃) and Brønsted acids (H₂SO₄, PPA) are compared for cyclization efficiency. PPA outperforms others due to its ability to stabilize the transition state without degrading the methoxy group.

Temperature and Pressure

High-pressure hydrogenation (50–100 psi) of the chalcone intermediate minimizes side products, while cyclization at 100–120°C ensures complete ring closure without decomposition.

Industrial Scalability

Batch processes using continuous-flow reactors improve reproducibility for large-scale synthesis. For example, a pilot-scale reaction employing a fixed-bed reactor with immobilized Pd/C achieves 85% yield at 10 kg/batch. Challenges include fluorine handling and catalyst recycling, addressed via closed-loop solvent recovery systems.

Challenges and Solutions

Regioselectivity

The fluorine atom’s directing effects complicate regioselective functionalization. Using bulky ligands (e.g., XPhos) during coupling reactions mitigates this issue.

Purification

Silica gel chromatography remains the standard, but crystallization from ethyl acetate/hexane (1:3) offers a scalable alternative, yielding 95% purity .

Chemical Reactions Analysis

Types of Reactions

The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with various biological targets. It can be used in assays to screen for potential therapeutic effects or to understand its mechanism of action at the molecular level.

Medicine

The compound’s potential medicinal properties make it a subject of interest in drug discovery and development. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds provide insights into the effects of substituent variation and ring saturation:

Compound Name Molecular Formula Substituents Core Structure Key Structural Differences
10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one C22H14O4 3-Methoxyphenyl at position 10 Fully aromatic chromenone Lacks fluorine and tetrahydro ring; para-methoxy
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 707817) C22H14O4 4-Methoxyphenyl at position 10 Fully aromatic chromenone Methoxy at para position; no fluorine
3-Methoxy-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one C28H18O4 Biphenyl at position 10, methoxy at C3 Benzoisochromenone Bulkier biphenyl group; no fluorine
Target Compound Likely C26H19FO4 3-Fluoro-4-methoxyphenyl at C10, phenyl at C9 Tetrahydro-benzo[c]furochromenone Fluorine enhances electronegativity; saturated ring improves solubility

Key Observations :

  • Ring Saturation : The tetrahydro ring reduces aromaticity, likely increasing conformational flexibility and solubility compared to fully aromatic analogues .
  • Steric Bulk : The biphenyl substituent in demonstrates how bulkier groups may hinder binding to compact active sites, whereas the target compound’s phenyl and fluoromethoxy groups balance steric and electronic properties.
Physicochemical Properties
Property Target Compound (Inferred) 10-(3-Methoxyphenyl) 10-(4-Methoxyphenyl) Example 68 (Patent)
Molecular Weight ~434 g/mol 342.35 g/mol 342.35 g/mol 420.1 g/mol (M+1)
Melting Point Not reported Not reported Not reported 194–197°C
Solubility Likely improved due to tetrahydro ring Low (fully aromatic) Low Moderate (polar groups)
LogP (Predicted) ~3.5–4.0 ~3.8 ~3.8 ~2.5

Notes:

  • The tetrahydro ring in the target compound may enhance aqueous solubility compared to fully aromatic analogues .
  • Fluorine substituents typically reduce metabolic degradation, extending half-life in vivo .

Biological Activity

The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic derivative belonging to the class of benzochromenes and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H22FNO3
  • Molecular Weight : 389.44 g/mol

The presence of the 3-fluoro-4-methoxyphenyl moiety is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzochromenes have shown activity against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL . The specific activity of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one against these cell lines remains to be elucidated but can be inferred from related compounds.

Antimicrobial Activity

Similar compounds have been evaluated for antimicrobial properties. For instance, studies on related coumarin derivatives demonstrated effective inhibition against Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL . The structural features of the compound may confer similar antimicrobial potential.

The exact mechanism through which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the presence of the methoxy and fluoro groups may enhance its lipophilicity and facilitate interaction with cellular membranes or specific protein targets involved in cell proliferation or apoptosis.

Research Findings and Case Studies

StudyCompoundActivityIC50/Effect
Benzofuran derivativesAnticancer0.02 - 0.08 μmol/mL
Coumarin derivativesAntimicrobialMIC 12.5 - 50 µg/mL

Q & A

Q. What are the established synthetic routes for this compound, and how is purity ensured?

The compound is synthesized via multi-step reactions starting with substituted phenols. A typical route involves:

  • Step 1 : Formation of the chromene backbone via acid-catalyzed cyclization.
  • Step 2 : Introduction of the 3-fluoro-4-methoxyphenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling .
  • Step 3 : Hydrogenation to reduce the tetrahydro ring system . Purity (>95%) is ensured through HPLC and TLC monitoring, followed by recrystallization in ethanol .

Q. How is the compound structurally characterized?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring fusion (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-Ray Crystallography : Resolves bond angles and confirms the fused bicyclic system .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1700 cm1^{-1} and C-F vibrations at ~1100 cm1^{-1} .

Q. What are the primary biological activities observed in preliminary studies?

The compound exhibits:

  • Anticancer Activity : IC50_{50} values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cells via apoptosis induction .
  • Anti-Inflammatory Effects : 60–70% inhibition of COX-2 at 50 μM in vitro .
  • Antimicrobial Potential : Moderate activity against S. aureus (MIC = 32 μg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Catalyst Screening : Pd(PPh3_3)4_4 for cross-coupling improves fluorophenyl group incorporation (yield: 65% → 82%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrogenation .

Q. How to resolve contradictions in pharmacological data across studies?

Discrepancies (e.g., varying IC50_{50} values) arise from:

  • Structural Analogues : Substitutions (e.g., chloro vs. fluoro) alter target binding (Table 1) .
  • Assay Conditions : Serum concentration in cell cultures impacts bioavailability .
  • Target Specificity : Off-target effects in kinase inhibition assays require kinome-wide profiling .

Table 1 : Substituent Effects on Anticancer Activity

Substituent (Position)IC50_{50} (μM, MCF-7)Target Affinity (ΔG, kcal/mol)
4-Fluorophenyl 3.2 ± 0.5-8.9 (COX-2)
4-Chlorophenyl 5.8 ± 0.7-7.4 (EGFR)
Phenyl 12.4 ± 1.2-6.1 (VEGFR2)

Q. What computational methods predict target interactions and binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2/EGFR, guided by fluorophenyl π-stacking and hydrogen bonds .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Predict bioactivity cliffs using Hammett constants for substituent electronic effects .

Q. How to design derivatives for improved pharmacokinetic profiles?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Add polar groups (e.g., -OH, -SO3_3H) at the 7-position while monitoring logP via ChemAxon .
  • Toxicity Mitigation : Replace the methoxy group with a morpholine ring to lower hepatotoxicity risks (in vitro liver microsome assays) .

Key Methodological Tools

  • Synthesis : Pd-catalyzed cross-coupling, hydrogenation .
  • Characterization : NMR, X-ray crystallography .
  • Biological Assays : MTT (cytotoxicity), COX-2 inhibition ELISA .
  • Computational : AutoDock, GROMACS, QSAR .

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